Product packaging for 4,5-Dimethylpyrimidine(Cat. No.:CAS No. 694-81-5)

4,5-Dimethylpyrimidine

Cat. No.: B3279536
CAS No.: 694-81-5
M. Wt: 108.14 g/mol
InChI Key: XPCYMUBTCGGWOH-UHFFFAOYSA-N
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Description

4,5-Dimethylpyrimidine (CAS Registry Number: 694-81-5) is an organic compound with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol . It is a methylated derivative of the pyrimidine heterocycle, a fundamental scaffold in medicinal and organic chemistry. This compound serves as a versatile and valuable building block in synthetic chemistry, particularly for constructing more complex, biologically active molecules. The primary research value of this compound lies in its role as a precursor in the synthesis of fused polycyclic systems. For instance, it is a key intermediate in the preparation of pyrimido[4,5-d]pyrimidines, which are bicyclic structures of significant interest in drug discovery . These structures are recognized as privileged scaffolds in medicinal chemistry, with documented activities spanning a wide range, including anticancer, antioxidant, antiviral, and antimicrobial effects . Research has identified novel pyrimido[4,5-d]pyrimidine derivatives that exhibit potent neuroprotective properties, protect against oxidative stress, and inhibit the self-aggregation of amyloid-β (Aβ1–42), making them compelling candidates for the development of therapeutics for Alzheimer's disease . Furthermore, the broader class of pyrimidine-based drugs has shown significant impact in areas such as anti-infectives, oncology, and the treatment of neurological disorders . As a reagent, this compound provides multiple sites for chemical modification, allowing researchers to elaborate its structure for the creation of diverse compound libraries. Its structure is a testament to the versatility of the pyrimidine core, which is often used as a bioisostere for phenyl and other aromatic systems to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . This product is intended for research applications in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B3279536 4,5-Dimethylpyrimidine CAS No. 694-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-7-4-8-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCYMUBTCGGWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4,5 Dimethylpyrimidine and Its Derivatives

Classical Synthetic Approaches to 4,5-Dimethylpyrimidine Core Structure

Classical methods for the synthesis of the pyrimidine (B1678525) ring, including the this compound core, often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. For the specific synthesis of this compound derivatives, a common starting material is acetylacetone (B45752), which provides the C4, C5-dimethyl substitution pattern on the resulting pyrimidine ring.

One of the foundational methods is the reaction of acetylacetone with thiourea in the presence of hydrochloric acid in an ethanol (B145695) medium. This reaction leads to the formation of 4,6-dimethylpyrimidine-2-thiol (B7761162). researchgate.net The resulting thiol can then be a versatile intermediate for the synthesis of a variety of S-substituted derivatives. researchgate.net

These classical approaches, while effective, often require harsh reaction conditions, long reaction times, and may generate significant waste, which has prompted the development of more efficient and environmentally benign synthetic strategies.

Modern Multicomponent Reaction Strategies (MCRs) for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly attractive for the synthesis of pyrimidine derivatives due to its efficiency and atom economy. nih.gov

Biginelli-type Reactions

The Biginelli reaction, first reported in 1893, is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgmdpi.com While the classical Biginelli reaction typically yields a 4-aryl-6-methyl-dihydropyrimidine, variations of this reaction can be adapted to synthesize derivatives with different substitution patterns, including those with a 4,5-disubstituted pyrimidine core. Modifications to the traditional three components have expanded the synthetic potential of this reaction. biomedres.us

For instance, the use of different 1,3-dicarbonyl compounds in Biginelli-like reactions can lead to diverse substitution patterns on the pyrimidine ring. The reaction's versatility allows for the incorporation of various functional groups, making it a valuable tool for generating libraries of pyrimidine derivatives for biological screening. nih.gov The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions, with evidence suggesting the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. wikipedia.orgmdpi.com

One-pot Condensation Reactions

One-pot condensation reactions are a cornerstone of modern synthetic chemistry, offering a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel. This strategy is highly effective for the synthesis of pyrimidine and fused pyrimidine systems. nih.gov

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds and liberating hydrogen and water. nih.govorganic-chemistry.org This method provides access to highly and unsymmetrically substituted pyrimidines with yields of up to 93%. nih.govorganic-chemistry.org

Another versatile one-pot approach involves the reaction of 6-amino-N,N-dimethyluracil, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, and various aromatic aldehydes in the presence of a catalyst to synthesize novel pyridopyrimidines. researchgate.net Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be efficiently synthesized through a three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde in water, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. researchgate.net These one-pot methods often lead to high yields, shorter reaction times, and simplified work-up procedures. researchgate.netresearchgate.net

Reaction TypeReactantsCatalystProductKey Features
Iridium-catalyzed MCRAmidines, AlcoholsPN5P-Ir-pincer complexesSubstituted PyrimidinesRegioselective, Sustainable, High Yields nih.govorganic-chemistry.org
Three-component CondensationBarbituric acid, Thiourea, Aromatic aldehydeCeric Ammonium Nitrate (CAN)Pyrimido[4,5-d]pyrimidine derivativesEnvironmentally friendly, One-pot researchgate.net
Three-component Reaction6-amino-N,N-dimethyluracil, Propanenitrile derivative, Aromatic aldehydes[cmdmim]IPyridopyrimidinesShort reaction times, High yields, Simple work-up researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize waste, reduce energy consumption, and use less hazardous substances. rasayanjournal.co.inmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyrimidine and fused pyrimidine derivatives.

For example, the synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved using a solvent-free procedure under microwave irradiation, with alumina (B75360) as a solid support. This method significantly reduces the reaction time from minutes to seconds and improves the yield compared to conventional methods. researchgate.net Another application is the microwave-assisted one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.govscispace.com This metal-free approach offers shorter reaction times, higher product yields, and easy purification. nih.govscispace.com The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture. nih.gov

ReactantsConditionsProductAdvantages
Aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, DimedoneGlacial acetic acid, Microwave irradiationTetrahydropyrimido[4,5-b]quinolin-6(7H)-onesMetal-free, Shorter reaction time, Higher yield nih.govscispace.com
Barbituric acid, Aromatic aldehyde, Urea/ThioureaL-proline, Microwave irradiationPyrimido[4,5-d]pyrimidine-2-1H-oneSolvent-free, Short reaction time, High yields researchgate.net

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, also known as neat or solid-state reactions, offer several advantages, including reduced environmental impact, lower cost, and often simpler work-up procedures. researchgate.netoiccpress.com

A solvent-free protocol for the synthesis of pyrimido[4,5-d]pyrimidine-2-(1H)-one derivatives involves a three-component condensation of an aromatic aldehyde, urea or thiourea, and barbituric acid using L-proline as an organo-catalyst under microwave conditions. This method eliminates the need for a solvent, resulting in a cleaner reaction with high yields and short reaction times. researchgate.net Similarly, dihydropyrimidinone derivatives have been synthesized under solvent-free conditions using NiCoFe2O4 nanoparticles as a recyclable catalyst. oiccpress.com Another approach utilizes a "Grindstone Chemistry Technique," catalyzed by CuCl2·2H2O and concentrated HCl, to synthesize dihydropyrimidinones in good yields without the use of solvents. rasayanjournal.co.in The use of 2-hydroxy-4,6-dimethylpyrimidine as a solid-phase catalyst has also been reported for the solvent-free synthesis of bacillamide analogues. nih.gov These solvent-free methods represent a significant step towards more sustainable chemical manufacturing.

Functionalization Strategies for this compound Derivatives

The strategic modification of the this compound scaffold is crucial for developing new chemical entities. The existing methyl groups influence the reactivity of the pyrimidine ring, and various methods have been developed to introduce new functional groups at the C2 and C6 positions.

Introduction of Halogen Substituents

Halogenated pyrimidines are valuable intermediates in organic synthesis, serving as precursors for a wide range of derivatives through nucleophilic substitution or cross-coupling reactions. The introduction of halogen atoms onto the this compound ring can be achieved through several methods, primarily targeting the C2 or C6 positions, as the C5 position is already substituted.

A prevalent method for introducing a chlorine atom involves the conversion of a pyrimidinone (the keto tautomer of a hydroxypyrimidine) to its corresponding chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govgoogle.com For instance, a precursor such as 4,5-dimethyl-2(1H)-pyrimidinone can be refluxed with POCl₃, often in the presence of a base like N,N-dimethylaniline, to yield 2-chloro-4,5-dimethylpyrimidine (B1353919). deepdyve.com The reaction proceeds via an initial phosphorylation of the pyrimidinone oxygen, followed by a nucleophilic attack of the chloride ion. nih.gov

Direct halogenation of the pyrimidine ring is also possible. Pyrimidines bearing electron-releasing substituents, such as methyl groups, are generally activated towards electrophilic substitution. nih.gov While the C5 position is the most activated site in many pyrimidines, in this case, it is blocked. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the C5-halogenation of pyrimidine nucleosides, often in ionic liquids, which could be adapted for other positions under specific conditions. elsevierpure.com

Table 1: Reagents for Halogenation of Pyrimidine Derivatives

Reagent Halogen Introduced Target Position Comments
Phosphorus oxychloride (POCl₃) Chlorine C2, C4, C6 Requires a hydroxypyrimidine precursor. nih.gov
N-Bromosuccinimide (NBS) Bromine C5 Standard reagent for activated pyrimidines. nih.gov
N-Chlorosuccinimide (NCS) Chlorine C5 Similar to NBS. elsevierpure.com

Formation of Alkylamino and Arylidene Derivatives

Alkylamino Derivatives: The synthesis of alkylamino-substituted 4,5-dimethylpyrimidines is most commonly achieved through the nucleophilic substitution of a pre-installed halogen substituent. mdpi.com For example, 2-chloro-4,5-dimethylpyrimidine can react with a variety of primary or secondary amines to yield the corresponding 2-alkylamino-4,5-dimethylpyrimidine derivatives. These reactions are typically performed by heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen halide formed during the reaction. This two-step sequence of halogenation followed by amination is a versatile and widely used strategy for creating libraries of aminopyrimidine compounds. nih.gov

Arylidene Derivatives: Arylidene derivatives are synthesized via a condensation reaction between an active methyl or methylene (B1212753) group and an aromatic aldehyde, a process known as the Knoevenagel condensation. wikipedia.orgscirp.org In the context of pyrimidines, a methyl group on the ring can be rendered sufficiently acidic (active) if the ring is electron-deficient or if there are adjacent activating groups. The reaction of an active methylpyrimidine with an aldehyde, typically catalyzed by a weak base such as piperidine (B6355638) or sodium acetate (B1210297) in a solvent like ethanol or acetic acid, leads to the formation of a styryl-like or arylidene linkage. derpharmachemica.comijpbs.com This reaction expands the π-system of the molecule and is a key method for creating conjugated systems. mdpi.com

Synthesis of Thiosubstituted Pyrimidines

Thiosubstituted pyrimidines, particularly pyrimidine-2-thiols (or their thione tautomers), are important synthetic intermediates and possess notable biological activities. nih.gov The most direct route to this compound-2-thiol is through the Pinner synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with thiourea. researchgate.net For the synthesis of the 4,5-dimethyl derivative, the required precursor would be 3-methylpentane-2,4-dione. The reaction is typically acid-catalyzed and results in the formation of the pyrimidine-2-thione ring system.

Once the this compound-2-thiol is obtained, the thiol group can be readily functionalized. researchgate.net S-alkylation, for example, can be achieved by treating the thiol with an alkyl halide in the presence of a base to yield 2-(alkylthio)-4,5-dimethylpyrimidine derivatives. This allows for the introduction of a wide variety of side chains at the C2 position.

Table 2: Synthesis of 2-Thiosubstituted this compound

Step Reactants Key Reagent Product
1. Ring Formation 3-Methylpentane-2,4-dione, Thiourea Acid (e.g., HCl) This compound-2-thiol

C-H Arylation and Heteroarylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.denih.gov Palladium-catalyzed C-H functionalization is a prominent strategy for the arylation of N-heterocycles, including pyrimidines. rsc.orgnih.gov The regioselectivity of these reactions on the this compound ring is influenced by the electronic properties of the ring and the directing ability of any existing functional groups.

For pyrimidine systems, C-H activation can be directed to specific positions. For instance, in N-(alkyl)pyrimidin-2-amine substrates, palladium catalysis can selectively functionalize the remote C5-position. rsc.orgnih.gov In the absence of a strong directing group, the inherent reactivity of the pyrimidine C-H bonds (typically C4/C6 > C2 > C5) will dictate the site of arylation. rsc.org The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a ligand, a base, and an aryl halide or its equivalent as the coupling partner. rsc.orgmdpi.com This methodology allows for the direct coupling of aryl or heteroaryl moieties to the this compound core, providing access to complex biaryl structures. rsc.orgrsc.org

Mechanistic Elucidation of Novel Synthetic Routes

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The synthesis of the this compound core itself is often achieved via the Pinner synthesis or related condensations. The mechanism of the Pinner synthesis involves the acid-catalyzed reaction between an amidine and a β-diketone. slideshare.netslideshare.net The process begins with the formation of an enol or enolate from the diketone, which then attacks the protonated amidine. This is followed by a series of condensation and dehydration steps to form the aromatic pyrimidine ring. researchgate.net

The functionalization reactions also proceed through well-studied, albeit sometimes complex, mechanisms. The chlorination of pyrimidinones (B12756618) with POCl₃, for example, is understood to proceed through the formation of an O-phosphorylated intermediate, which makes the carbon atom more electrophilic and susceptible to attack by a chloride ion. nih.gov

Mechanisms for palladium-catalyzed C-H arylation are highly dependent on the specific catalytic system. They can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition, or via a Pd(II)/Pd(IV) catalytic cycle. rsc.org Computational and experimental studies on related heterocyclic systems help to elucidate these pathways, guiding the rational design of catalysts and reaction conditions for the selective functionalization of specific C-H bonds on the this compound ring. nih.govresearchgate.net

Reactivity and Transformation Studies of 4,5 Dimethylpyrimidine Systems

Photochemical Rearrangements and Isomerizations

The formation of 4,5-dimethylpyrimidine can be achieved through the photochemical isomerization of its isomers. A notable example is the vapor-phase isomerization of 2,6-dimethylpyrazine (B92225), which exclusively yields this compound. Theoretical studies and DFT calculations suggest a complex mechanism for this transformation.

The process is believed to proceed through high-energy intermediates. When 2,6-dimethylpyrazine is excited, it can convert into corresponding Dewar isomers. These unstable, bicyclic structures can then transform into a benzvalene (B14751766) isomer. This benzvalene intermediate is the direct precursor to the final this compound product. The rearomatization of the most stable benzvalene isomer proceeds without a transition state to yield this compound, which aligns with experimental observations.

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for its functionalization. masterorganicchemistry.com This reactivity is enhanced by the presence of the two ring nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com The reaction is further promoted by electron-withdrawing groups on the ring. youtube.com

Key characteristics of SNAr on pyrimidine systems include:

Attacking Species : The reaction is initiated by a nucleophile attacking the electron-poor pyrimidine ring. masterorganicchemistry.com

Intermediate Stabilization : The negative charge of the reaction intermediate is stabilized by the electron-withdrawing nitrogen atoms. youtube.com

Leaving Group : The reaction involves the displacement of a leaving group, such as a halide, from the ring. masterorganicchemistry.com

A variety of nucleophiles, including amines and alkoxides, can be incorporated onto the pyrimidine core through SNAr. nih.gov In some cases, unexpected reactivity is observed. For instance, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that primary amines can displace not only the chlorine atom at the C4 position but also the alkoxy group at the C6 position in a sequential substitution.

Table 1: Examples of Nucleophilic Substitution on Pyrimidine Derivatives

Starting Material Nucleophile Position(s) of Substitution Product Type
2,4-Dichloropyrimidine Amine / Alkoxide C4 or C2 Mono- or di-substituted pyrimidine
2-Amino-4,6-dichloropyrimidine Amines / Alkoxides C4 and/or C6 Aminated or alkoxylated pyrimidine
6-Alkoxy-4-chloro-5-nitropyrimidine Primary Amine C4 and C6 Symmetric 4,6-diaminopyrimidine
7-Chloro-5-methyl- researchgate.nettuwien.atstackexchange.comtriazolo[1,5-a]pyrimidine Piperidine (B6355638) C7 7-Piperidinyl derivative

This table provides a generalized summary of findings from various studies on substituted pyrimidines.

Electrophilic Substitution Reactions

In contrast to its high reactivity towards nucleophiles, the this compound ring is generally resistant to electrophilic aromatic substitution (EAS). The two nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles. This is a common feature of nitrogen-containing heterocycles.

While direct EAS on the pyrimidine ring is unfavorable, the methyl groups attached to the ring exhibit their own reactivity. The methyl groups at the 4- and 5-positions can be considered "active" to some extent. The 5-methyl group, in particular, is noted to have a character similar to the methyl group in toluene, suggesting a degree of aromatic-like behavior. This can allow for reactions at the side chain, such as aldol-type condensations with aldehydes in the presence of a catalyst, which is technically an electrophilic attack on the deprotonated methyl group rather than the ring itself.

Cycloaddition Reactions Involving this compound Derivatives

The pyrimidine ring and its derivatives can participate in cycloaddition reactions, serving as building blocks for more complex heterocyclic systems. These reactions provide a direct pathway to construct diverse cyclic architectures.

One prominent example is the inverse-electron-demand Diels-Alder reaction, or [4+2] cycloaddition, where an electron-deficient diene (like a pyrimidine derivative) reacts with an electron-rich dienophile. For instance, reactions involving 1,2,4,5-tetrazines (which contain a pyrazine-like core) with dienophiles can lead to the formation of pyridazine (B1198779) or dihydropyridazine (B8628806) structures, which are closely related to pyrimidines. The specific mode of cycloaddition can sometimes be influenced by reaction conditions, such as the solvent, leading to different structural isomers.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrimidine systems. researchgate.nettuwien.atnih.gov These methods allow for the precise and efficient decoration of the pyrimidine core.

The most common and effective of these are palladium-catalyzed reactions, including:

Suzuki-Miyaura Coupling : This reaction couples a halogenated pyrimidine with an organoboron reagent (boronic acid or ester). nih.gov It is highly effective for creating aryl- or heteroaryl-substituted pyrimidines.

Stille Coupling : Involves the reaction of a halopyrimidine with an organotin compound.

Negishi Coupling : Utilizes an organozinc reagent to couple with the pyrimidine halide.

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Research has shown that for substrates like 2,4-dichloropyrimidines, Suzuki coupling can be highly regioselective, favoring substitution at the C4 position. nih.gov This selectivity can be achieved with very low catalyst loading and short reaction times, especially with microwave assistance. nih.gov

Table 2: Selected Metal-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

Reaction Name Catalyst (Typical) Nucleophilic Partner Key Feature
Suzuki-Miyaura Palladium (e.g., Pd(PPh₃)₄) Organoboron Reagent High efficiency and functional group tolerance. nih.gov
Negishi Palladium or Nickel Organozinc Reagent Effective for C(sp²)-C(sp³) bond formation.
Stille Palladium Organotin Reagent Versatile but with toxicity concerns regarding tin.
Buchwald-Hartwig Palladium Amine Forms C-N bonds.

This table summarizes common cross-coupling reactions applicable to pyrimidine derivatives.

Regioselectivity Studies in Derivatization Reactions

The regioselectivity of substitution reactions on the pyrimidine ring is a critical aspect for synthetic chemists, as it determines the final structure of the product. The outcome of both nucleophilic substitution and metal-catalyzed coupling is highly sensitive to electronic and steric factors. wuxiapptec.com

In nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines, the reaction is typically selective for the C4 position. stackexchange.comwuxiapptec.com This preference is often explained by frontier molecular orbital theory, which suggests that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 carbon, making it more electrophilic. stackexchange.com However, this selectivity can be reversed. The presence of an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com Furthermore, the nature of the nucleophile itself can dictate the reaction site; for example, tertiary amines have been shown to favor C2 substitution on certain 5-substituted-2,4-dichloropyrimidines. nih.gov

In metal-catalyzed cross-coupling reactions, similar regioselectivity challenges exist. While C4-substitution is common for 2,4-dichloropyrimidines in Suzuki couplings, recent studies have demonstrated that the choice of ligand in the palladium catalyst system can override this inherent preference and promote highly selective coupling at the C2 position. This ligand-controlled selectivity significantly expands the synthetic possibilities for accessing diverse pyrimidine structures.

Interaction with Sulfinic Acids and Amines

The interaction of the pyrimidine core with nucleophiles is a defining feature of its chemistry. While specific studies on the reaction of this compound with sulfinic acids are not extensively documented in the reviewed literature, its reactions with related sulfur and nitrogen nucleophiles are well-established.

The reaction with amines is a primary method for synthesizing aminopyrimidines. drugbank.comnih.gov As powerful nucleophiles, amines readily attack the electron-deficient pyrimidine ring, displacing leaving groups like halogens in SNAr reactions. nih.gov The reactivity is so pronounced that even less reactive leaving groups, such as alkoxy groups, can be displaced by amines under certain conditions. The resulting aminopyrimidine derivatives are important scaffolds in medicinal chemistry. acs.org Studies on fused pyrimidine systems, such as pyrimido[4,5-c]pyridazine, show that reactions with α,ω-diamines can lead to the formation of complex polycyclic heterocycles through tandem nucleophilic substitutions.

Coordination Chemistry and Supramolecular Assemblies

4,5-Dimethylpyrimidine as a Ligand in Metal Complexes

The nitrogen atoms in the pyrimidine (B1678525) ring of this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This characteristic allows this compound and its derivatives to act as versatile ligands in the formation of a wide array of metal complexes.

Transition Metal Coordination Chemistry

Derivatives of pyrimidine readily coordinate with a variety of transition metals, including but not limited to copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), and palladium (Pd). The coordination of these metals with pyrimidine-based ligands can result in complexes with diverse geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion, the co-ligands present, and the reaction conditions. wikipedia.orgmdpi.com For instance, mixed ligand complexes of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) have been synthesized with 2-amino-4,6-dimethyl pyrimidine and a Schiff base, where the pyrimidine derivative coordinates with the metal ions. mdpi.com Spectroscopic and magnetic data for these complexes suggest an octahedral geometry for most, while the Pd(II) complex exhibits a tetrahedral geometry. mdpi.com

The electronic properties of the pyrimidine ring, influenced by substituents like the methyl groups in this compound, can tune the stability and reactivity of the resulting metal complexes. The coordination typically occurs through one or both of the ring nitrogen atoms. mdpi.com

Interactive Data Table: Examples of Transition Metal Complexes with Pyrimidine Derivatives

Metal IonCo-ligand(s)Observed GeometryReference
Cu(II)Schiff Base, Cl⁻Octahedral mdpi.com
Co(II)Schiff Base, Cl⁻Octahedral mdpi.com
Mn(II)Schiff Base, Cl⁻Octahedral mdpi.com
Cr(III)Schiff Base, Cl⁻Octahedral mdpi.com
Pd(II)Schiff Base, Cl⁻Tetrahedral mdpi.com
Cu(II)7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, H₂OOctahedral mdpi.com

Ligand Design and Denticity

The versatility of the pyrimidine scaffold allows for the design of ligands with varying denticity. While this compound itself typically acts as a monodentate ligand, coordinating through one of its nitrogen atoms, derivatives can be synthesized to be bidentate or polydentate. nih.gov For example, by introducing functional groups at positions adjacent to the ring nitrogens, ligands capable of forming stable chelate rings with metal ions can be created. nih.gov

The design of these ligands is crucial for controlling the structure and properties of the resulting coordination compounds. Polydentate ligands often lead to more stable complexes due to the chelate effect. nih.gov The coordination mode can vary, with some triazolopyrimidine ligands acting as N3-monodentate or N3,N4-bridging ligands. mdpi.com

Supramolecular Architectures involving this compound and its Derivatives

Beyond its role in coordination chemistry, this compound and its derivatives are fundamental building blocks in supramolecular chemistry. Through a variety of non-covalent interactions, these molecules can self-assemble into complex and well-defined architectures.

Hydrogen Bonding Patterns

Hydrogen bonding is a primary driving force in the self-assembly of pyrimidine derivatives. The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors, while substituents such as amino groups can act as hydrogen bond donors. This allows for the formation of robust and predictable hydrogen bonding motifs.

A common and significant pattern observed in the crystal structures of aminopyrimidine derivatives is the R₂²(8) ring motif. nih.govresearchgate.net This motif often arises from the self-pairing of two pyrimidine molecules through a pair of N—H⋯N hydrogen bonds. nih.govresearchgate.net In co-crystals with carboxylic acids, a similar R₂²(8) motif can be formed between the carboxylic acid's hydroxyl group and a ring nitrogen, and the amino group of the pyrimidine and the carbonyl oxygen of the acid. nih.gov

Self-Assembly Processes

The predictable nature of hydrogen bonding and other non-covalent interactions allows for the programmed self-assembly of this compound derivatives into larger, ordered structures. These processes can lead to the formation of one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. nih.goviucr.org For example, in the cocrystal of 2-amino-4,6-dimethylpyrimidine (B23340) with terephthalic acid, base pairs of the pyrimidine molecules form supramolecular ribbons through hydrogen bonds with the acid. researchgate.net The study of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides has shown the formation of complex flower-shaped supramolecular structures through hierarchical non-covalent interactions. nih.gov

Non-Covalent Interactions (C-H…O, C-H…π, π…π)

In addition to hydrogen bonding, other weaker non-covalent interactions play a crucial role in stabilizing the supramolecular architectures of this compound derivatives.

C-H…π Interactions: The interaction between a C-H bond and the electron cloud of the pyrimidine ring is another important stabilizing force. nih.gov These interactions are generally weak but collectively contribute to the cohesion of the crystal lattice. researchgate.netrsc.org

π…π Stacking: The planar aromatic rings of pyrimidine derivatives can engage in π…π stacking interactions. These interactions are common in crystal engineering and are significant in the formation of layered structures. iucr.orgresearchgate.net For instance, in the crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, parallel sheets are linked through N—H⋯N and π–π stacking interactions, with a centroid–centroid distance of 3.5414 (13) Å. iucr.org

Interactive Data Table: Key Non-Covalent Interactions in Pyrimidine Derivatives

Interaction TypeDescriptionTypical Role in Crystal Structure
N—H⋯N Hydrogen Bond Between an amino group and a ring nitrogen.Formation of R₂²(8) base-pairing motifs. nih.govresearchgate.net
O—H⋯N Hydrogen Bond Between a hydroxyl group (e.g., from a carboxylic acid) and a ring nitrogen.Formation of heterodimeric synthons. nih.gov
N—H⋯O Hydrogen Bond Between an amino group and a carbonyl oxygen.Linking pyrimidine molecules to other functional groups. nih.gov
C—H⋯O Interaction A weak hydrogen bond between a C-H bond and an oxygen atom.Stabilization of the overall crystal packing. nih.goviucr.org
π…π Stacking Attraction between the electron clouds of adjacent aromatic rings.Formation of layered structures and stabilization of crystal lattices. iucr.orgresearchgate.net
C—H…π Interaction Interaction between a C-H bond and the face of an aromatic ring.Contributes to the stability of the three-dimensional network. nih.gov

Bioinorganic Chemistry Aspects of Pyrimidine-Metal Interactions

The interaction between metal ions and pyrimidine derivatives is a cornerstone of bioinorganic chemistry, shedding light on the critical roles of metals in biological systems. researchgate.net The pyrimidine ring, a fundamental component of biomolecules like nucleic acids (cytosine, thymine (B56734), and uracil), vitamins, and coenzymes, offers multiple potential binding sites for metal ions. researchgate.netnih.gov Understanding these coordination patterns is essential for deciphering the function of metalloenzymes and the structural dynamics of nucleic acids. researchgate.netnih.gov The study of how pyrimidine nucleobases coordinate with transition and main-group metal ions has been an active area of research for over six decades, revealing significant details about these interactions, particularly with ions like Pt(II), Pd(II), Ag(I), and Hg(II). acs.org

The bioinorganic chemistry of pyrimidines is most prominently illustrated in the context of DNA and RNA. Pyrimidine bases within DNA duplexes can selectively capture specific metal ions to form stable, metal-ion-mediated base pairs. nih.govresearchgate.net For instance, thymine-thymine (T-T) mismatches can selectively bind with mercury(II) ions to form a T-Hg(II)-T base pair, while cytosine-cytosine (C-C) pairs show a preference for silver(I) ions, creating C-Ag(I)-C metallo-base pairs. nih.govresearchgate.net These interactions are not mere curiosities; they significantly stabilize the DNA duplex and have spurred novel applications in biotechnology and materials science. acs.orgresearchgate.net The coordination typically involves the N3 atom of thymine or cytosine, demonstrating the pyrimidine ring's capacity to act as a potent ligand.

In the realm of enzymology, metal ions are crucial for the catalytic activity of a vast number of enzymes, known as metalloenzymes. nih.gov In the active sites of these enzymes, metal ions like Zn(II) are often coordinated by amino acid residues such as histidine or cysteine. researchgate.net Pyrimidine derivatives can play a role as inhibitors of these enzymes by coordinating with the catalytic metal ion, displacing water molecules, and blocking the active site. nih.gov This highlights the importance of metal-binding moieties in drug design and therapeutic intervention. nih.gov The pyrimidine framework, therefore, serves as a versatile scaffold for interacting with essential metal ions in diverse biological environments, influencing everything from genetic information storage to enzymatic catalysis.

The following table summarizes key research findings on the interaction between various pyrimidine derivatives and metal ions in a bioinorganic context.

Pyrimidine DerivativeMetal Ion(s)Coordination Mode & FindingBiological Context/Relevance
Thymine (in DNA)Hg(II)Forms a stable, linear T-Hg(II)-T metallo-base pair via the N3 atoms. nih.govresearchgate.netDNA structure stabilization, development of sensors and nanomaterials. acs.org
Cytosine (in DNA)Ag(I)Forms a C-Ag(I)-C metallo-base pair within the DNA duplex. nih.govresearchgate.netNucleic acid research, potential applications in nanotechnology. acs.org
5-Fluorouracil (in DNA)VariousMetal ion binding selectivity can be controlled by altering the pH of the solution. nih.govresearchgate.netModulating DNA properties for therapeutic or diagnostic purposes.
TrimethoprimCu(II), Zn(II), Cd(II)Acts as a monodentate ligand, coordinating through the pyrimidine N1 atom or an exocyclic NH2 group. researchgate.netUnderstanding how antibacterial drugs may interact with biological metal ions. researchgate.net
Pyrimidine ThionesMn(II), Ni(II), Cu(II), Zn(II)Behave as bidentate ligands, coordinating through an endocyclic nitrogen and an exocyclic sulfur atom. researchgate.netInvestigation of novel antibacterial agents and compounds capable of DNA cleavage. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock for understanding the inherent properties of molecules. For 4,5-dimethylpyrimidine, these theoretical studies have been instrumental in confirming its stability, particularly as a final product in certain chemical transformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands out as the principal method employed to study this compound, especially in the context of its formation from isomers. A notable study investigating the photochemical isomerization of 2,6-dimethylpyrazine (B92225) utilized DFT calculations to map the reaction pathway, ultimately confirming this compound as the stable end product. mdpi.com

These calculations were conducted using the Gaussian09 software package, leveraging the B3LYP hybrid functional with the 6-311G+(d,p) basis set. mdpi.com This level of theory is widely recognized for providing a reliable balance between computational efficiency and accuracy for organic molecules. The theoretical results demonstrated that the conversion to this compound proceeds via a benzvalene (B14751766) intermediate, which subsequently rearomatizes to form the thermodynamically favored this compound structure. mdpi.com

Table 1: DFT Computational Method Details for this compound Analysis
ParameterSpecification
Software Gaussian09
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311G+(d,p)

This data is based on the methodology used in the study of the photoisomerization reaction that produces this compound. mdpi.com

Ab Initio and Semi-Empirical Methods

While DFT is a cornerstone of modern computational chemistry, the surveyed scientific literature does not provide specific studies where ab initio or semi-empirical methods were applied to the analysis of this compound. Research has predominantly centered on DFT to elucidate its formation and stability. mdpi.com

Molecular Geometry Optimization and Conformational Analysis

The molecular geometry of this compound has been computationally optimized in studies of its photochemical formation. mdpi.com DFT calculations affirm that this compound represents a stable isomer, possessing lower energy than the transient intermediates involved in the photoisomerization pathway from 2,6-dimethylpyrazine. mdpi.com

The geometry optimization process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. This analysis confirms the planarity of the pyrimidine (B1678525) ring and the optimal positioning of the two substituent methyl groups. The computational study revealed that the aromatization of a key benzvalene intermediate leads directly to the stable this compound structure without an energetic barrier for the final step, highlighting its pronounced thermodynamic stability. mdpi.com

Electronic Structure Analysis

The analysis of a molecule's electronic structure is fundamental to understanding its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are pivotal in determining a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as a critical indicator of kinetic stability and chemical reactivity. jchemrev.com

Within the photochemical studies, while explicit energy values for the HOMO and LUMO of an isolated this compound molecule were not detailed, its identity as the final, stable product implies a significant HOMO-LUMO gap. mdpi.com Molecules characterized by a larger energy gap are typically more stable and less prone to reaction. The designation of this compound as the energetic endpoint of the reaction pathway suggests that it occupies a deep potential energy well, a characteristic consistent with a stable molecule possessing a substantial HOMO-LUMO gap. mdpi.com

Mulliken Population Analysis and Charge Distribution

Specific details from a Mulliken population analysis for this compound are not available in the reviewed scientific literature. This method is employed to calculate the partial atomic charges distributed across a molecule, offering insights into its polarity, potential reactive sites, and intermolecular interactions. Although the DFT studies performed on the molecule would generate this charge data, the published findings have concentrated on reaction energetics and pathways rather than a detailed analysis of the charge distribution of the this compound product. mdpi.com

Spectroscopic Property Simulations (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational simulations are instrumental in predicting and interpreting the spectroscopic properties of pyrimidine derivatives. Methods like Density Functional Theory (DFT) are employed to calculate molecular orbitals and predict spectroscopic data, which can then be correlated with experimental findings.

For instance, studies on related dimethylpyrimidine structures, such as 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, have utilized DFT calculations with the B3LYP/6-311G++(d,p) basis set to correlate theoretical data with experimental results from NMR and X-ray crystallography. mdpi.com Such theoretical calculations help confirm the stable form of the molecule in different states, for example, demonstrating the preference for an enol tautomer over a keto form due to the stability conferred by strong intramolecular hydrogen bonds. mdpi.com These computational approaches can elucidate the effects of molecular configuration on spectroscopic properties. nih.gov By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, researchers can predict electronic transitions that correspond to UV-Vis absorption bands. nih.gov

Computational MethodApplication in Pyrimidine DerivativesReference
Density Functional Theory (DFT) Calculation of molecular orbitals, prediction of NMR chemical shifts, and confirmation of stable tautomeric forms. mdpi.com
HOMO-LUMO Gap Analysis Prediction of electronic transitions and interpretation of UV-Vis absorption spectra. nih.gov
Transition State Calculations Determination of the relative stability of different molecular forms (e.g., enol vs. keto) at various temperatures. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed insights into the conformational changes, stability, and intermolecular interactions of pyrimidine derivatives within a simulated environment, such as in complex with a biological target.

The application of MD simulations extends to studying the fundamental chemical processes as well. For instance, simulations using the ReaxFF reactive force field have been used to investigate the pyrolysis processes of molecules containing C-O bonds, providing insights into bond dissociation energies and the evolution of decomposition products at high temperatures. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, 3D-QSAR studies are particularly valuable for understanding the structural features required for interaction with a specific biological target.

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models are derived from a series of related compounds, such as tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, which share a core structure related to pyrimidine. nih.gov The process involves aligning the molecules and calculating steric and electrostatic fields (in CoMFA) as well as other descriptors like hydrophobic and hydrogen bond donor/acceptor fields (in CoMSIA). nih.gov

The resulting models can produce statistically significant correlations that help in designing new compounds with potentially enhanced efficacy. nih.gov These mechanistic insights from QSAR studies help explain how different substituents on the pyrimidine ring influence interactions with biological targets. nih.gov The models are validated rigorously to ensure their predictive power for new, untested molecules. nih.gov

Molecular Docking Studies (focusing on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to study the binding mechanisms of pyrimidine derivatives against various therapeutic targets.

Docking studies on novel pyrimidine derivatives have been conducted to evaluate their potential against targets such as the main protease (Mpro) of SARS-CoV-2, enzymes involved in diabetes, and protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govremedypublications.comekb.eg These studies provide critical information on the binding mode, binding affinity (often expressed as a docking score or binding energy), and the specific molecular interactions that stabilize the ligand-receptor complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site of the target protein. nih.gov

For example, docking studies of certain 3,4-dihydropyrimidine derivatives identified significant interactions with key residues like Gly117 and Glu116 in the active site of the Eg5 enzyme. nih.gov Similarly, studies on other derivatives targeting Penicillin-Binding Proteins (PBP4) have been performed to assess potential antibacterial activity by analyzing their binding energies within the active site. mdpi.comnih.gov The results from these computational analyses are often used to prioritize compounds for chemical synthesis and further biological evaluation. remedypublications.com

Pyrimidine Derivative ClassTarget ProteinKey Findings/InteractionsReference
Pyrido[2,3-d]pyrimidines SARS-CoV-2 Main Protease (Mpro)Evaluation of antiviral potency through binding interactions. nih.gov
Substituted Pyrimidines α-amylase (anti-diabetic target)Identification of binding modes and stable docked energies to guide synthesis. remedypublications.com
Novel 5-substituted Uracils Epidermal Growth Factor Receptor (EGFR)Investigation of binding style within the EGFR active site (PDB: 7JXQ). ekb.eg
3,4-Dihydropyrimidines Eg5 Kinesin, AKT1Identification of significant interactions with key active site residues (e.g., Gly117, Glu116). nih.gov
1,3-Thiazoline derivatives Penicillin-Binding Protein 4 (PBP4)Calculation of binding affinities to evaluate putative antibacterial activity. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4,5-dimethylpyrimidine in solution. It provides information on the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals that confirm its structure. A singlet is observed at 8.86 ppm, corresponding to the proton at the C2 position of the pyrimidine (B1678525) ring. Another singlet appears at 8.34 ppm, which is attributed to the proton at the C6 position. The two methyl groups at the C4 and C5 positions give rise to singlets at 2.42 ppm and 2.20 ppm, respectively. rsc.org

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the pyrimidine ring resonate at 165.65 ppm (C4), 156.39 ppm (C2), and a doublet at 156.35 ppm (C6, with a coupling constant J = 16.0 Hz). The carbon atom at the C5 position is observed at 129.32 ppm. The two methyl carbons appear at 22.03 ppm and 15.82 ppm. rsc.org

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃. rsc.org
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling Constant (J)
28.86156.39s
4-165.65-
5-129.32-
68.34156.35s, d (J = 16.0 Hz)
4-CH₃2.4222.03s
5-CH₃2.2015.82s

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer deeper insights into the connectivity and spatial relationships of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, long-range couplings between the ring protons and the methyl protons might be observable, helping to definitively assign the proton signals to their respective positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms. For this compound, an HSQC spectrum would show correlations between the proton at C2 and the carbon at C2, the proton at C6 and the carbon at C6, and the methyl protons with their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). In the case of this compound, HMBC correlations would be expected between the C2 proton and the C4 and C6 carbons, and between the methyl protons and the C4, C5, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, a NOESY spectrum could show correlations between the C6 proton and the methyl protons at C5, confirming their spatial relationship.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. While no specific experimental IR or Raman spectra for this compound are readily available in the searched literature, the vibrational modes can be predicted based on the analysis of similar pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine (B23340). ijera.com

The IR and Raman spectra would be expected to show characteristic bands corresponding to:

C-H stretching vibrations of the aromatic ring and the methyl groups, typically in the 3100-2900 cm⁻¹ region.

C=N and C=C stretching vibrations of the pyrimidine ring, expected in the 1600-1400 cm⁻¹ range.

CH₃ deformation vibrations , which would appear in the 1450-1350 cm⁻¹ region.

Ring breathing and deformation modes , which are characteristic of the pyrimidine ring structure and would be observed at lower wavenumbers.

Expected Vibrational Modes for this compound and Their Approximate Wavenumber Ranges.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
C=N Stretch1650 - 1550IR, Raman
C=C Stretch1600 - 1475IR, Raman
CH₃ Asymmetric Deformation~1460IR, Raman
CH₃ Symmetric Deformation~1375IR, Raman
Ring Breathing/Deformation1300 - 600IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like pyrimidine, π → π* and n → π* transitions are typically observed.

While specific UV-Vis data for this compound is not available in the provided search results, general trends for pyrimidine derivatives suggest that the absorption maxima would be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netnih.gov

A solvatochromism study would involve recording the UV-Vis spectra of this compound in a series of solvents with varying polarities. A shift in the wavelength of maximum absorption (λ_max) with changing solvent polarity can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. Generally, for pyrimidine derivatives, a red shift (bathochromic shift) is observed with increasing solvent polarity for π → π* transitions, while a blue shift (hypsochromic shift) is often seen for n → π* transitions.

Hypothetical Solvatochromic Data for this compound.
SolventPolarity (Dielectric Constant)Expected λ_max (nm) for π → πExpected λ_max (nm) for n → π
Hexane1.88~260~300
Dichloromethane8.93~265~295
Ethanol (B145695)24.55~270~290
Water80.1~275~285

Mass Spectrometry (MS) for Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound has been reported by the National Institute of Standards and Technology (NIST). nist.govnist.gov

The mass spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 108, which corresponds to the molecular weight of this compound (C₆H₈N₂). nist.govnist.gov The fragmentation pattern provides clues about the stability of the molecule and its constituent parts. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules like HCN or the cleavage of substituent groups. For this compound, key fragmentation ions would likely arise from the loss of a methyl radical (CH₃) or the cleavage of the pyrimidine ring.

Key Ions in the Mass Spectrum of this compound. nist.govnist.gov
m/zProposed Fragment IonProposed Neutral Loss
108[C₆H₈N₂]⁺ (Molecular Ion)-
107[C₆H₇N₂]⁺H
93[C₅H₅N₂]⁺CH₃
81[C₅H₅N]⁺HCN
66[C₄H₄N]⁺CH₃CN
53[C₃H₃N]⁺C₂H₃N

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Although no specific X-ray crystallographic data for this compound was found in the provided search results, studies on similar pyrimidine derivatives offer insights into the expected solid-state structure. mdpi.comnih.gov A single-crystal X-ray diffraction analysis of this compound would reveal:

The planarity of the pyrimidine ring.

The precise bond lengths and angles of the pyrimidine ring and the methyl substituents.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···N hydrogen bonds.

Expected Crystallographic Parameters for this compound.
ParameterExpected Value/Information
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupTo be determined
Unit Cell DimensionsTo be determined
Bond Lengths (Å)C-N ~1.33 Å, C-C ~1.39 Å, C-CH₃ ~1.50 Å
Bond Angles (°)Ring angles ~120°, C-C-C and C-N-C angles within the ring
Intermolecular InteractionsPotential for π-π stacking and weak hydrogen bonds

Single Crystal X-ray Diffraction

A single crystal X-ray diffraction analysis provides the most definitive three-dimensional structural information for a crystalline solid. This technique determines the precise arrangement of atoms within the crystal lattice, yielding crucial data such as bond lengths, bond angles, and unit cell parameters. Despite extensive searches for the crystal structure of this compound, no published crystallographic data, including unit cell dimensions, space group, or atomic coordinates, could be located. Therefore, a data table summarizing these crystallographic parameters cannot be generated.

Co-crystal and Salt Structures

The formation of co-crystals and salts is a common strategy in crystal engineering to modify the physicochemical properties of a compound. This involves co-crystallizing the target molecule with a secondary component (a coformer) or reacting it with an acid or base to form a salt. These multi-component systems are held together by non-covalent interactions, such as hydrogen bonds or halogen bonds.

While the scientific literature contains numerous studies on the co-crystal and salt structures of various pyrimidine derivatives—including amino- and chloro-substituted dimethylpyrimidines—no specific research findings or crystallographic data were found for co-crystals or salts involving the parent this compound molecule. Consequently, it is not possible to provide a detailed analysis or a data table of its co-crystal or salt structures.

Applications in Specialized Chemical Research

Components in Functional Materials

4,5-Dimethylpyrimidine serves as a valuable building block in the development of advanced functional materials due to its unique electronic and structural properties. The nitrogen atoms in the pyrimidine (B1678525) ring act as electron-withdrawing groups, imparting a π-deficient character to the molecule. This feature is instrumental in creating materials with tailored optical and electronic functionalities.

Organic Dyes and Optoelectronic Materials

The pyrimidine core is a key component in the design of organic dyes and optoelectronic materials. Its electron-accepting nature makes it suitable for creating "push-pull" molecular architectures, where it is combined with electron-donating groups. This arrangement facilitates intramolecular charge transfer upon photoexcitation, which is a fundamental process for luminescence and other optoelectronic properties.

While research on this compound in this area is emerging, the broader class of pyrimidine derivatives has seen significant application. For instance, pyrimidine-based compounds are widely utilized as active layers in thin-film optoelectronic devices, including polymer solar cells and various types of organic light-emitting diodes (OLEDs). The π-deficient nature of the pyrimidine ring contributes to the electron-accepting capabilities in these materials, leading to desirable luminescence properties. researchgate.net

In the realm of thermally activated delayed fluorescence (TADF) emitters, pyrimidine derivatives are integrated into D-π-A-π-D (Donor-π-Acceptor-π-Donor) configurations. By modifying substituents on the pyrimidine unit, researchers can fine-tune the emissive characteristics, thermal properties, and the energy gap between singlet and triplet states, thereby optimizing the optoelectronic performance of OLEDs. nih.gov Such strategies could potentially be applied to this compound to develop novel TADF materials.

The following table summarizes the role of pyrimidine derivatives in optoelectronic materials, highlighting the potential for this compound.

Material TypeRole of Pyrimidine CorePotential Application of this compound
Organic DyesElectron-accepting component in push-pull systemsDevelopment of novel dyes with tailored absorption and emission spectra
OLEDsActive layer material, TADF emitterGreen or blue light-emitting diodes with high quantum efficiency
Polymer Solar CellsElectron-accepting unit in conjugated polymersEnhancing charge separation and transport properties

Polymer Science and Material Building Blocks

The functionalization of pyrimidine rings allows for their incorporation into polymeric structures, leading to materials with specific properties. While direct polymerization of this compound as a monomer is not extensively documented, the synthesis of polymerizable pyrimidine derivatives highlights the potential for its use as a material building block. For example, the preparation of N-vinyl and allyl-substituted pyrimidines has been explored for creating linear polymers that can serve as models for nucleic acids or be used in chromatographic separations. uc.pt

Furthermore, the synthesis of degradable and chemically recyclable polymers has been achieved using monomers that, while not directly derived from this compound, share structural motifs that could be conceptually extended. For instance, cyclic ketene (B1206846) hemiacetal ester monomers have been used to create polymers with a wide range of applications. rsc.org The development of similar reactive functionalities on the this compound core could open avenues for its use in advanced polymer synthesis.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons that can coordinate to metal ions, making it a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials are of significant interest due to their high porosity, large surface areas, and tunable structures, which lend them to applications in gas storage, separation, and catalysis.

The synthesis of coordination polymers often relies on the self-assembly of metal ions and organic ligands. mdpi.com The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic linker. While specific examples of MOFs built from this compound are not prevalent in the literature, research on related pyrimidine-based ligands, such as pyrimidine-4,6-dicarboxylate, demonstrates their utility in forming novel 3D frameworks with interesting photoluminescent properties. mdpi.com The use of bifunctional or polyfunctional pyrimidine derivatives can lead to the formation of complex and robust network structures. nih.govchimia.ch The methyl groups in this compound can also influence the resulting framework's topology and properties through steric effects and potential weak interactions.

The table below outlines the potential of this compound in the construction of coordination polymers.

ComponentRolePotential Outcome with this compound
Metal IonNode in the frameworkFormation of frameworks with specific catalytic or magnetic properties
This compoundOrganic linkerCreation of MOFs with tailored pore sizes and functionalities
Solvent/TemplateStructure-directing agentControl over the dimensionality and topology of the resulting polymer

Catalytic Applications (e.g., Organocatalysis, Metal-Catalysis)

The pyrimidine scaffold is a recurring motif in various catalytic systems, and this compound holds potential for applications in both organocatalysis and as a ligand in metal-catalyzed reactions. The nitrogen atoms of the pyrimidine ring can act as basic sites or hydrogen bond acceptors, which are key functionalities in many organocatalytic transformations.

While specific studies detailing the use of this compound as a catalyst are limited, the broader field of pyrimidine chemistry provides a strong basis for its potential. For example, pyrimidine derivatives have been explored as catalysts in various organic reactions. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, a fused heterocyclic system, can be efficiently achieved using catalytic methods, underscoring the reactivity of the pyrimidine core. researchgate.net

In the context of metal-catalysis, this compound can serve as a ligand, coordinating to a metal center and modulating its catalytic activity. The electronic properties of the pyrimidine ring can influence the electron density at the metal center, thereby affecting its reactivity and selectivity. Transition metal-catalyzed reactions are pivotal in the synthesis of complex molecules, and the development of new ligand systems is crucial for advancing this field. nih.gov The coordination of this compound to metals like copper, palladium, or rhodium could lead to novel catalysts for cross-coupling reactions, hydrogenations, or oxidations.

Research Tools and Probes

The development of fluorescent probes for biological imaging and sensing is a rapidly advancing area of chemical research. Pyrimidine derivatives are attractive scaffolds for the design of such probes due to their versatile chemistry and favorable photophysical properties.

This compound can be incorporated into larger molecular structures to create fluorescent probes with specific functionalities. For instance, pyrimidine-BODIPY (boron-dipyrromethene) conjugates have been synthesized and investigated as fluorescent probes for cancer cell imaging. frontiersin.org In these systems, the pyrimidine moiety can serve as a targeting group or modulate the photophysical properties of the BODIPY fluorophore. The design of such probes often involves linking the pyrimidine unit to a fluorescent dye, creating a system where the fluorescence output is sensitive to the local environment or the presence of specific analytes. nih.govfrontiersin.org

Furthermore, pyrimidine-based fluorescent organic nanoparticles (FONPs) have been developed for the detection of bacteria. These nanoparticles exhibit enhanced fluorescence in the presence of specific microorganisms, offering a sensitive and selective detection method. nih.gov The incorporation of this compound into such nanoparticle systems could lead to the development of new probes for various biological and environmental sensing applications. The synthesis of 2,4,5-triaminopyrimidines as blue fluorescent probes for monitoring cell viability further highlights the potential of the pyrimidine core in developing tools for biological research. nih.gov

The following table summarizes the potential applications of this compound as a research tool.

ApplicationDesign PrinciplePotential Advantage of this compound
Fluorescent ProbesIncorporation into a fluorophore system (e.g., BODIPY)Tuning of photophysical properties and cellular uptake
BiosensorsFunctionalization for selective analyte bindingDevelopment of sensors for metal ions, pH, or specific biomolecules
Cell Imaging AgentsConjugation with targeting moietiesSpecific labeling of organelles or cell types

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of pyrimidine (B1678525) derivatives from complex mixtures. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pyrimidine derivatives, particularly for non-volatile or thermally sensitive compounds. researchgate.net Reversed-phase HPLC is the most common modality, employing stationary phases like C8 and C18 silica (B1680970) gel columns. researchgate.net The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netcreative-proteomics.com Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (variable mobile phase composition) to achieve optimal separation. researchgate.netmdpi.com Detection is commonly accomplished using UV-Vis or diode array detectors (DAD), leveraging the chromophoric nature of the pyrimidine ring. mdpi.comnih.gov

Table 1: Typical HPLC Parameters for Pyrimidine Derivative Analysis
ParameterTypical ConditionsReference
Stationary Phase (Column)Reversed-Phase C8 or C18; Monolithic Silica researchgate.netnih.gov
Mobile PhaseAqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) researchgate.netcreative-proteomics.com
Elution ModeIsocratic or Gradient researchgate.netmdpi.com
Flow Rate1.0 - 1.5 mL/min researchgate.net
Column TemperatureRoom Temperature to 45°C researchgate.netnih.gov
DetectionUV-Vis or Diode Array Detector (DAD) mdpi.comnih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some low-molecular-weight pyrimidines like 4,5-dimethylpyrimidine can be analyzed directly, many pyrimidine derivatives exhibit insufficient volatility for direct GC analysis. semanticscholar.orgresearchgate.net In such cases, a pre-column derivatization step is necessary to convert the polar analytes into more volatile and thermally stable forms. researchgate.netnih.gov

The separation in GC is achieved on a capillary column, such as an HP-5 column, which has a nonpolar stationary phase. semanticscholar.orgresearchgate.net The carrier gas is typically an inert gas like nitrogen or helium. semanticscholar.org Detection is most commonly performed using a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.net

Table 2: General GC Parameters for Pyrimidine Analysis
ParameterTypical ConditionsReference
Stationary Phase (Column)HP-5 (30 m × 0.32 mm id), VF-624ms semanticscholar.orgmdpi.com
Carrier GasNitrogen or Helium semanticscholar.org
Temperature ProgramInitial temperature 80-120°C, followed by a ramp of 10-25°C/min semanticscholar.org
DetectorFlame Ionization Detector (FID), Mass Spectrometry (MS) researchgate.netmdpi.com

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the sensitive and selective detection of MS. mdpi.com This technique is ideal for the unambiguous identification of volatile pyrimidines and their derivatives. nih.govnih.gov The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for a compound, allowing for its definitive identification by comparison to spectral libraries, such as the NIST WebBook. nist.gov For this compound, electron ionization (EI) mass spectrometry yields a characteristic pattern of fragment ions. nist.gov

Table 3: Electron Ionization Mass Spectrum Data for this compound
m/z (Mass-to-Charge Ratio)Relative Intensity (%)
108100.0 (Molecular Ion)
10795.5
8028.1
5322.5
5215.7
3910.1

Data sourced from NIST WebBook nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing a wide array of pyrimidine metabolites in complex biological matrices. nih.govnih.gov Techniques like ion-pairing reversed-phase UPLC-MS/MS can simultaneously analyze dozens of purine (B94841) and pyrimidine nucleobases, nucleosides, and nucleotides. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to mass spectrometry is another effective method for evaluating polar metabolites related to pyrimidine biosynthesis. researchgate.netnih.gov These methods offer high sensitivity and the ability to quantify numerous analytes in a single run, making them suitable for metabolomics and clinical diagnostics. nih.govplos.org

Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox properties of pyrimidine derivatives. turkjps.orgresearchgate.net These techniques can provide insights into the mechanisms of oxidation and reduction of the pyrimidine ring. researchgate.net For instance, studies on some pyrimidine compounds have shown irreversible one-electron cathodic peaks, indicating that they undergo reduction at specific potentials. researchgate.net The electrochemical behavior is influenced by factors such as the pH of the solution and the specific substituents on the pyrimidine ring. turkjps.orgresearchgate.net

Spectrophotometric Methods for Quantification

UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of pyrimidine derivatives in bulk or simple formulations. nih.govnih.gov The method is based on the principle that the pyrimidine ring system absorbs light in the ultraviolet region of the electromagnetic spectrum. rsc.orgrsc.org The quantification relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

For a specific pyrimidine derivative, the wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. nih.gov For example, one pyrimidine derivative was monitored at a λmax of 275 nm for quantification. nih.govnih.gov The linearity of the method is established over a specific concentration range. nih.govnih.gov

Table 4: Example of Spectrophotometric Method Validation Data for a Pyrimidine Derivative
ParameterResultReference
λmax275 nm nih.gov
Linearity Range50 - 150 µg/mL nih.gov
Recovery98.97% - 99.83% nih.gov
Limit of Detection (LOD)145.2 µg/mL nih.gov
Limit of Quantitation (LOQ)440.0 µg/mL nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices or when the analytical technique requires it. For biological samples, this often involves extraction of the analytes from the matrix. creative-proteomics.com

For GC-based analysis of non-volatile pyrimidines, derivatization is a mandatory sample preparation step. semanticscholar.orgresearchgate.net The goal is to convert polar functional groups (like -NH and -OH) into less polar, more volatile, and more thermally stable moieties. Common derivatization strategies include:

Silylation: Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl (TBDMS) derivatives are used to replace active hydrogens with a silyl (B83357) group. semanticscholar.orgnih.gov

Alkylation: This strategy involves the introduction of an alkyl group. nih.gov

Acylation: Reagents like ethyl chloroformate have been successfully used as derivatizing agents for the GC analysis of pyrimidine bases in aqueous media. semanticscholar.orgresearchgate.net This approach is advantageous as it can be performed in an aqueous-organic phase. semanticscholar.org Other reagents include heptafluorobutyric anhydride (B1165640) and pentafluorobenzoyl chloride. nih.gov

These strategies enhance the chromatographic properties of the pyrimidines, allowing for their successful separation and detection by gas chromatography. semanticscholar.orgnih.gov

Molecular Interactions with Biological Targets: Mechanistic Investigations

Enzyme Binding and Inhibition Mechanisms (e.g., COX-2, Dipeptidyl Peptidase-IV)

There are no specific studies in the available scientific literature that detail the binding and inhibition mechanisms of 4,5-Dimethylpyrimidine with Cyclooxygenase-2 (COX-2) or Dipeptidyl Peptidase-IV (DPP-IV). Research into COX-2 inhibition by pyrimidine-based compounds has typically involved more complex derivatives, where additional functional groups and ring systems are crucial for binding to the enzyme's active site. nih.govnih.gov These studies suggest that the unsubstituted pyrimidine (B1678525) ring alone is insufficient for potent and selective inhibition, and thus, the simpler this compound has not been a focus of such mechanistic investigations.

Nucleic Acid (DNA/RNA) Interaction Mechanisms

No dedicated studies investigating the direct interaction mechanisms between this compound and nucleic acids (DNA or RNA) were identified. Research in this area predominantly focuses on how naturally occurring pyrimidine bases (thymine, cytosine, uracil) within DNA/RNA are recognized by enzymes or damaged by mutagens, and how certain complex molecules can intercalate or bind to DNA grooves. nih.govfrontiersin.org There is no available data to suggest a specific binding mode or interaction mechanism for isolated this compound with nucleic acid structures.

Protein Interaction Studies (e.g., Albumin Binding)

Specific research detailing the interaction and binding of this compound with proteins such as human serum albumin (HSA) is not available in the current body of scientific literature. Studies on drug-albumin interactions often focus on larger, more complex drug molecules where properties like hydrophobicity and specific functional groups dictate the binding affinity and mechanism. nih.gov The molecular characteristics of this compound have not prompted specific investigations into its albumin-binding potential.

Antimicrobial Action Mechanisms (molecular targets, not clinical efficacy)

While a wide range of pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties, there is no available research that elucidates the specific molecular mechanism of action for this compound. Investigations into the antimicrobial mechanisms of pyrimidine-based compounds often identify specific molecular targets, such as essential bacterial enzymes or cellular processes. acgpubs.orgrsc.org However, this compound itself has not been identified as a significant antimicrobial agent, and therefore its potential molecular targets have not been investigated.

Antioxidant Mechanisms (radical scavenging at molecular level)

No specific mechanistic studies on the antioxidant or radical scavenging activity of this compound have been published. The antioxidant properties of pyrimidine derivatives are generally attributed to specific substituent groups (such as hydroxyl or amino groups) that can readily donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The basic this compound structure lacks these functional groups, and its potential for radical scavenging at a molecular level has not been a subject of scientific inquiry.

Corrosion Inhibition Mechanisms via Molecular Adsorption

Detailed studies on the corrosion inhibition mechanism of this compound through molecular adsorption on metal surfaces are not present in the available literature. Research in this field has investigated other, more functionalized pyrimidine derivatives, such as 2-Amino-4,6-dimethylpyrimidine (B23340). researchgate.netresearchgate.net In those studies, the presence of heteroatoms (nitrogen) and delocalized π-electrons in the pyrimidine ring, along with other functional groups, allows the molecule to adsorb onto the metal surface, forming a protective layer. researchgate.netresearchgate.net This adsorption can be a mix of physical (electrostatic) and chemical (coordinate bond formation) interactions. researchgate.netresearchgate.net However, without specific experimental or theoretical data for this compound, its precise adsorption mechanism and efficiency as a corrosion inhibitor remain uncharacterized.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrimidine (B1678525) derivatives is continually evolving, with a strong emphasis on green and sustainable chemistry. Future research in the synthesis of 4,5-dimethylpyrimidine and its analogues will likely focus on the development of novel routes that are not only efficient but also environmentally benign.

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing waste and improving atom economy. Researchers are exploring iridium-catalyzed multicomponent synthesis of pyrimidimes from amidines and alcohols, a method that liberates only hydrogen and water as byproducts. mdpi.commdpi.com The application of such sustainable methods to the synthesis of this compound could offer significant advantages over traditional approaches.

Furthermore, the use of green solvents, such as water, and alternative energy sources like microwave irradiation are becoming increasingly prevalent in organic synthesis. nih.gov Microwave-assisted synthesis has been shown to accelerate reaction rates, increase yields, and enhance product purities in the preparation of fused pyrimido[4,5-d]pyrimidine (B13093195) systems. The adaptation of these green techniques to the synthesis of this compound derivatives is a key area for future investigation.

Below is a table summarizing some modern synthetic approaches that could be adapted for this compound synthesis:

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Iridium-Catalyzed Multicomponent Synthesis Utilizes amidines and alcohols; liberates H2 and H2O. mdpi.commdpi.comHigh atom economy, regioselectivity, and access to diverse derivatives.
Microwave-Assisted Organic Synthesis (MAOS) Employs microwave energy to accelerate reactions. nih.govReduced reaction times, higher yields, and enhanced purity.
One-Pot, Three-Component Reactions Combines multiple reaction steps in a single vessel.Increased efficiency, reduced waste, and simplified procedures.

Exploration of Advanced Catalytic Applications

While much of the research on pyrimidines has focused on their biological activities, there is a growing interest in their potential as catalysts or ligands in catalysis. Future work will likely explore the catalytic applications of this compound and its derivatives.

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making this compound a potential ligand for transition metal catalysts. nih.gov These catalysts could find applications in a wide range of organic transformations. For instance, DABCO-based ionic liquids have been used as efficient and reusable catalysts for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com Investigating the catalytic activity of this compound-based systems in similar reactions is a logical next step.

Furthermore, the development of organocatalysts is a rapidly growing field. The unique electronic properties of the this compound scaffold could be harnessed to design novel organocatalysts for various asymmetric reactions.

Integration of Computational Design in Material Science Applications

Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new materials. Future research on this compound will undoubtedly benefit from the integration of these computational approaches, particularly in the realm of material science.

Density Functional Theory (DFT) can be employed to predict the electronic and optical properties of this compound-containing materials. mdpi.com This allows for the in-silico design of molecules with desired characteristics, such as specific absorption and emission wavelengths for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. rsc.orgbohrium.com For example, pyrimidine-based twisted donor-acceptor molecules have been designed as highly efficient blue electroluminescent materials. rsc.orgbohrium.com Computational screening could accelerate the discovery of this compound derivatives with optimized properties for such applications.

Molecular dynamics simulations can provide insights into the morphology and bulk properties of polymers and other materials incorporating the this compound scaffold. This can aid in the design of materials with specific mechanical, thermal, or conductive properties.

In-depth Mechanistic Studies of Biological Interactions at the Atomic Level

While the biological activities of many pyrimidine derivatives are well-documented, a detailed understanding of their mechanisms of action at the atomic level is often lacking. Future research will focus on elucidating these intricate interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.govduke.edu It can be used to map the binding site of this compound derivatives on a target protein and to determine the structural changes that occur upon binding. This information is crucial for the rational design of more potent and selective inhibitors.

Molecular docking and molecular dynamics simulations can complement experimental techniques by providing a detailed picture of the binding mode of this compound derivatives to their biological targets. nih.gov These computational methods can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. For instance, molecular docking has been used to study the interaction of pyrimidine derivatives with enzymes like CK2. nih.gov

The table below outlines techniques that will be pivotal in these mechanistic studies:

TechniqueInformation GainedRelevance to this compound
NMR Spectroscopy Binding site mapping, conformational changes, binding kinetics. nih.govduke.eduElucidating interactions with proteins and nucleic acids.
X-ray Crystallography High-resolution 3D structure of ligand-target complexes.Visualizing the precise binding mode at the atomic level.
Molecular Docking Prediction of binding poses and affinities. nih.govVirtual screening and rational drug design.
Molecular Dynamics Simulations Dynamic behavior of ligand-target complexes.Understanding the stability and flexibility of interactions.

Expanding Analytical Capabilities for Complex Matrix Analysis

The ability to accurately and sensitively detect and quantify this compound and its metabolites in complex biological and environmental matrices is crucial for both pharmacological and environmental studies. Future research will aim to develop more advanced analytical methods to meet these needs.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of small molecules in complex mixtures. bridgeorganics.com The development of robust and validated HPLC-MS/MS methods for this compound will be essential for pharmacokinetic studies and for monitoring its presence in the environment.

The design of novel sensors for the specific detection of this compound is another emerging area. This could involve the development of fluorescent probes that exhibit a change in their emission upon binding to the target molecule. Styrylpyridine-based cyclophanes, for example, have been shown to selectively detect pyrimidine nucleotides. mdpi.com

Design of Smart Materials Incorporating this compound Scaffolds

"Smart" materials that can respond to external stimuli, such as pH, temperature, or light, are of great interest for a variety of applications, including drug delivery and sensors. The incorporation of this compound scaffolds into such materials is a promising area for future research.

The photoconversion of this compound suggests its potential use in light-responsive materials. researchgate.net For example, it could be incorporated into polymers that change their properties, such as solubility or shape, upon exposure to specific wavelengths of light.

The pyrimidine ring can also be functionalized to create pH-responsive materials. mdpi.com For instance, the introduction of acidic or basic groups onto the this compound core could lead to polymers that undergo conformational changes in response to changes in pH. Such materials could be used for the targeted delivery of drugs to acidic tumor environments. The development of stimuli-responsive polymers is a rapidly advancing field with significant potential for creating advanced drug delivery systems. nih.govnih.gov

The following table lists some potential smart materials incorporating this compound:

Material TypeStimulusPotential Application
Photo-responsive Polymers LightLight-triggered drug release, optical data storage.
pH-responsive Hydrogels pHTargeted drug delivery to acidic tissues (e.g., tumors).
Fluorescent Sensors Specific analytesDetection of metal ions, biomolecules, or environmental pollutants.
Coordination Polymers Metal ionsGas storage, catalysis, sensing. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethylpyrimidine, and how can reaction conditions be optimized for yield?

  • Methodology : Start with substituted pyrimidine precursors, such as barbituric acid derivatives, and employ alkylation or methylation reactions. For example, highlights a procedure using 1,3-dimethylbarbituric acid and nitrovinyl intermediates under controlled conditions (e.g., dichloromethane/petroleum ether solvent systems). Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitor progress via thin-layer chromatography (TLC) or HPLC. Yield improvements may require inert atmospheres (e.g., nitrogen) or catalytic bases like triethylamine .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and purity. For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL ( ), which refines structural parameters against high-resolution data. Mass spectrometry (e.g., EI-MS, as in ) provides molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups like C=N and C-H stretches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow TCI America’s guidelines ( ): Use closed systems or local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. Store in cool, dry conditions to prevent degradation. Dispose of waste via certified hazardous waste handlers. Always consult updated safety data sheets (SDS) before use .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interaction of this compound in catalytic processes?

  • Methodology : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks. Molecular docking (using PubChem’s 3D structure data, ) can simulate interactions with biological targets or catalysts. Software like Gaussian or AutoDock validates experimental observations, such as regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Conduct systematic SAR (structure-activity relationship) studies by synthesizing analogs with varying substituents (e.g., ’s 2,4-diamino derivatives). Validate biological assays (e.g., enzyme inhibition) under standardized conditions. Cross-reference with crystallographic data ( ) to confirm structural integrity. Use meta-analyses to identify confounding variables, such as solvent effects or impurities .

Q. What are the mechanistic insights into the nucleophilic substitution reactions of this compound derivatives?

  • Methodology : Investigate via kinetic isotope effects (KIE) or isotopic labeling to track reaction pathways. For example, replace hydrogen with deuterium at methyl groups () to study steric effects. Use in situ NMR or stopped-flow techniques to monitor intermediate formation. Compare with analogous pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine in ) to assess electronic influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.